molecular formula C17H21Cl2N3S B4574588 3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B4574588
M. Wt: 370.3 g/mol
InChI Key: PYWGVBGBDVFSHG-UHFFFAOYSA-N
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Description

3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H21Cl2N3S and its molecular weight is 370.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0833242 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A significant application of 3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole compounds is in the synthesis of derivatives with potential antitumor activities. Research has shown that a series of 3-thio-4-benzyl(cyclohexyl, allyl) 5-(4-benzyloxyphenyl)-1,2,4-triazoles were synthesized through the cyclization of substituted thiosemicarbazides. These compounds were further modified through S-alkylation and reactions to form new derivatives. The antitumor activity of these synthesized compounds was investigated, highlighting the potential of 1,2,4-triazole derivatives in cancer research and treatment strategies (Калдрикян, Мелик-Оганджанян, & Арсенян, 2017).

Protective Effects Against Oxidative Stress

The derivatives of this compound have also been studied for their protective effects against oxidative stress induced by ethanol in mice. Research involving a series of these compounds showed that certain derivatives could ameliorate peroxidative injury in liver and brain tissues, suggesting a potential therapeutic application for managing ethanol-induced oxidative stress and its associated damages (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial Activities

Another research avenue for this compound derivatives is their antimicrobial properties. Studies have synthesized various derivatives and tested them for antimicrobial activities, showing that some compounds exhibit promising results against different strains of bacteria and fungi. This opens up potential applications in developing new antimicrobial agents to combat resistant microbial strains (Sahin et al., 2012).

Synthesis and Biological Activity Studies

The synthesis and subsequent biological activity studies of this compound derivatives have been a focus to explore their potential in various therapeutic applications. Through different synthetic routes, researchers have developed novel derivatives and evaluated their biological activities, including antimicrobial, antitumor, and antioxidative stress properties, to understand their mechanisms and potential therapeutic uses (Kaldrikyan, Grigoryan, Melik-Ogandzhanyan, & Arsenyan, 2011).

Properties

IUPAC Name

3-cyclohexyl-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3S/c1-2-22-16(12-7-4-3-5-8-12)20-21-17(22)23-11-13-14(18)9-6-10-15(13)19/h6,9-10,12H,2-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWGVBGBDVFSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
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3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
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3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
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3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
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3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

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